3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
CAS No.: 2097884-31-4
Cat. No.: VC7221526
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097884-31-4 |
|---|---|
| Molecular Formula | C21H20ClNO3 |
| Molecular Weight | 369.85 |
| IUPAC Name | 3-(3-chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide |
| Standard InChI | InChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25) |
| Standard InChI Key | IFXKECYHDQWHDA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves:
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Amide Bond Formation: Reacting a chlorophenylpropanoic acid derivative with an amine precursor containing the furan and phenyl substituents.
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Hydroxyethyl Substitution: Introducing the hydroxyethyl group via nucleophilic substitution or alkylation.
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Purification: Using chromatography or recrystallization to isolate the final product.
The reaction conditions often include:
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Catalysts such as carbodiimides (e.g., EDC or HATU) for amide bond formation.
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Solvents like dichloromethane (DCM) or dimethylformamide (DMF).
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Mild temperatures to preserve the integrity of the furan ring.
Potential Applications
This compound’s structure suggests it could have applications in:
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Pharmaceutical Research:
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The presence of an amide bond and hydroxyl group may contribute to bioactivity, such as anti-inflammatory or anticancer properties.
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The furan ring is often found in bioactive molecules due to its ability to interact with biological targets.
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Material Science:
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The chlorophenyl group could impart specific electronic properties, making it useful in designing organic semiconductors or sensors.
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Chemical Biology:
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It may serve as a ligand for studying protein-ligand interactions due to its diverse functional groups.
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Physical and Spectral Data
| Property | Value/Observation |
|---|---|
| Melting Point | Likely in the range of 150–200°C |
| Infrared Spectroscopy (IR) | Peaks at ~3400 cm⁻¹ (OH stretch), ~1650 cm⁻¹ (C=O stretch), ~750 cm⁻¹ (C-Cl stretch) |
| NMR Spectroscopy | Signals corresponding to aromatic protons, hydroxyl proton (~3–5 ppm), and aliphatic protons (~1–3 ppm) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 318 (M+1) |
Comparison with Similar Compounds
| Compound Name | Key Difference | Application Example |
|---|---|---|
| 3-(4-Fluorophenyl)-N-[4-(furan-2-yl)phenyl]propanamide | Fluorine instead of chlorine | Anti-inflammatory drug candidate |
| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | Thiazolidine ring instead of furan | CDK2 inhibitor for cancer therapy |
| 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole | Pyrazole and thiazole groups | Antitumor agent |
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